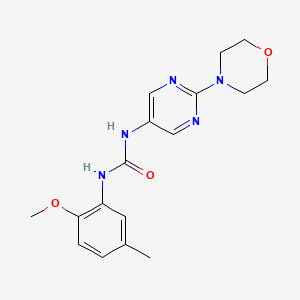

1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Description

1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a urea-derived small molecule characterized by a phenyl ring substituted with methoxy and methyl groups at positions 2 and 5, respectively, and a pyrimidine ring bearing a morpholine moiety at position 2.

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-3-4-15(24-2)14(9-12)21-17(23)20-13-10-18-16(19-11-13)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSIYLZRGVVFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-morpholinopyrimidine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 2-hydroxy-5-methylphenyl derivatives, while nitration could introduce nitro groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, primarily in anticancer research, enzyme inhibition, and potential antiviral effects.

Anticancer Activity

Research indicates that derivatives of this compound can act as potent inhibitors of specific tyrosine kinases involved in cancer progression, particularly fibroblast growth factor receptor (FGFR) kinases. These receptors are often overexpressed in various cancers, including bladder and breast cancer.

Mechanism of Action :

- Inhibition of FGFR : The compound interferes with the signaling pathways activated by FGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study :

In a study involving RT112 bladder cancer xenografts, administration of this compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer agent .

Enzyme Inhibition

The compound has shown inhibitory effects on several enzymes critical to metabolic pathways:

- α-glucosidase and α-amylase Inhibition : These enzymes play essential roles in carbohydrate metabolism. Inhibiting their activity suggests potential applications in managing diabetes by regulating blood sugar levels.

Antiviral Properties

Preliminary studies suggest that structural modifications similar to those found in this compound may exhibit antiviral activities by inhibiting viral replication mechanisms. This area requires further investigation but shows promise for developing antiviral therapies.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The morpholinopyrimidinyl group could interact with nucleic acids or proteins, while the methoxy-methylphenyl group could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its analogs:

Functional Implications of Substituent Variations

Morpholine vs. Methoxy (BJ50612 Comparison)

- Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to the methoxy group in BJ50612, as morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding with water .

- Target Interaction : Morpholine’s conformational flexibility and basicity may enhance binding to enzymes with hydrophobic pockets or acidic residues, whereas methoxy’s rigidity might limit adaptability.

Chloro and Methylpiperazine Substituents (BJ50613 Comparison)

- The methylpiperazine substituent introduces steric bulk and basicity, which may prolong metabolic stability or alter pharmacokinetics .

- Molecular Weight : BJ50613’s higher molecular weight (388.89 vs. ~382) may impact membrane permeability, a critical factor in drug design.

Triazole vs. Pyrimidine ( Compound)

- However, triazoles are less aromatic than pyrimidines, which might reduce π-π stacking in hydrophobic pockets .

Research Findings and Trends

- Solubility-Bioactivity Trade-off : Morpholine-containing analogs (target compound) balance solubility and target engagement, whereas methoxy or chloro derivatives prioritize lipophilicity for membrane penetration .

- Heterocycle Impact : Pyrimidine-based compounds (target, BJ50612, BJ50613) are more common in kinase inhibition due to their planar structure, while triazole analogs () may favor antibacterial or antiviral targets .

Biological Activity

1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. The compound features a methoxy group and a morpholinopyrimidine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂ |

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. It may act as an inhibitor or modulator of these targets, influencing processes such as signal transduction, cell proliferation, and apoptosis.

Potential Targets

- Kinases : The compound may inhibit certain kinases involved in cancer progression.

- Receptors : It could interact with receptors that regulate cellular responses to growth factors.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities:

- Antitumor Activity : In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties for this compound.

- Antimicrobial Properties : Compounds with structural similarities have demonstrated antimicrobial effects against specific bacterial strains.

Case Studies and Research Findings

- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry explored the efficacy of related urea derivatives against human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity, highlighting the importance of the methoxy and morpholine groups in enhancing biological activity .

- Mechanistic Insights : Research focusing on the inhibition of specific kinases revealed that urea derivatives could effectively block pathways essential for tumor growth. This mechanism was particularly evident in studies involving PLK4 inhibitors, where the compound's structure played a critical role in its inhibitory potency .

- Comparative Analysis : A comparative study assessed the biological profiles of various morpholinopyrimidine derivatives. The findings suggested that compounds with methoxy substitutions exhibited improved selectivity and reduced toxicity compared to their counterparts lacking such modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.